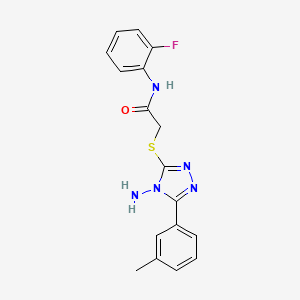

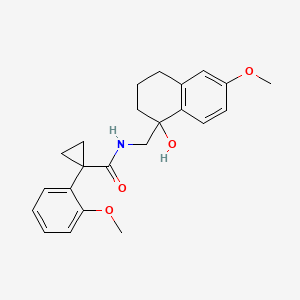

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to the target compound involves reactions starting from 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, leading to N-(4H-1,2,4-Triazol-4-yl)acetamide. Further reactions with various aromatic aldehydes yield substituted acrylamides, which upon cyclisation with hydrazine hydrate in ethanol produce the desired triazol-amine derivatives. These compounds are characterized by spectroscopic methods such as 1H NMR and IR, ensuring their purity through thin layer chromatography (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of closely related triazole derivatives has been elucidated using single-crystal X-ray diffraction. For instance, a compound with a p-tolyl group and a substituted acetamido group was found to crystallize in the triclinic system, revealing significant intra- and intermolecular hydrogen bonds that stabilize the crystal structure. These structural insights provide a foundation for understanding the spatial arrangement and potential reactivity of the target compound (Xue et al., 2008).

Chemical Reactions and Properties

The chemical reactivity and properties of triazole derivatives are influenced by their functional groups and molecular structure. The synthesis of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts through the interaction of appropriate acids with various bases and salts in alcoholic or aqueous media exemplifies the versatility of these compounds in forming new derivatives with distinct properties (Safonov et al., 2017).

Applications De Recherche Scientifique

Antibacterial Applications

A study by Abdulrahman S. Alharbi and N. A. Alshammari (2019) synthesized new fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines, analogs to lamotrigine, and evaluated them as antibacterial agents. The compounds demonstrated interesting activity against various bacteria including Bacillus subtilis and Staphylococcus aureus, highlighting their potential as antibacterial agents Alharbi & Alshammari, 2019.

Antifungal and Antimicrobial Properties

Mubashir Hassan et al. (2022) synthesized novel 1,2,4-triazole based compounds, showing significant inhibitory activity against mushroom tyrosinase, an enzyme involved in melanogenesis. This study suggests potential applications in designing drugs for melanogenesis-related conditions Hassan et al., 2022.

L. Yurttaş, Funda Tay, and Ş. Demirayak (2015) developed N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, showing considerable antitumor activity against several cancer cell lines. This work underlines the anticancer potential of triazole derivatives Yurttaş, Tay, & Demirayak, 2015.

Local Anaesthetic Activity

N. Badiger, Ashraf Y. Khan, and colleagues (2012) explored 2-aminothiazole and 2-aminothiadiazole derivatives for their local anaesthetic activity, indicating the versatility of triazole compounds in medical applications Badiger et al., 2012.

Antitumor and Antimicrobial Activity

Research by M. S. Abbady (2014) developed novel 1,2,4-triazoles and related derivatives showing significant antimicrobial activity. This work adds to the evidence of the broad-spectrum biological activity of triazole compounds Abbady, 2014.

Propriétés

IUPAC Name |

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5OS/c1-11-5-4-6-12(9-11)16-21-22-17(23(16)19)25-10-15(24)20-14-8-3-2-7-13(14)18/h2-9H,10,19H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHRURILLNGUKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2491355.png)

![2-(3-fluorophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2491357.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide](/img/structure/B2491358.png)

![5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[(2-methoxyphenyl)methyl]pyrazolidine-3-carboxamide](/img/structure/B2491361.png)

![N-[(3-bromophenyl)methoxy]thian-4-imine](/img/structure/B2491364.png)

![2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2491369.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide](/img/structure/B2491374.png)